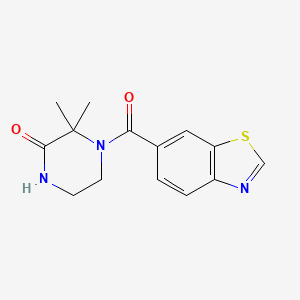

4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one

Description

4-(1,3-Benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one is a heterocyclic compound featuring a benzothiazole moiety fused to a 3,3-dimethyl-substituted piperazin-2-one core.

Properties

IUPAC Name |

4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-14(2)13(19)15-5-6-17(14)12(18)9-3-4-10-11(7-9)20-8-16-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCOOPLSUYYESIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 1,3-benzothiazole-6-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient isolation of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new benzothiazole derivatives with varied functional groups .

Scientific Research Applications

Anticancer Properties

Research indicates that benzothiazole derivatives, including 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one, have shown promise in anticancer activity. A study involving novel benzothiazole-piperazine conjugates demonstrated moderate to potent antiproliferative effects against several human cancer cell lines (MCF7, T47D, HCT116, and Caco2) . The mechanism of action is likely related to the compound's ability to interfere with cellular processes essential for cancer cell survival.

Antibacterial Activity

The compound's structural features suggest significant antibacterial activity. Benzothiazole derivatives are known to disrupt bacterial DNA replication and transcription processes. In a related study on benzothiazole derivatives, compounds showed varying degrees of antibacterial efficacy against multiple bacterial strains . The minimum inhibitory concentration (MIC) values indicated effective antibacterial properties for certain synthesized derivatives.

Synthesis and Mechanism of Action

The synthesis of 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the introduction of carbonyl groups through acyl chlorides or anhydrides and the formation of amide bonds using coupling agents. Optimizing reaction conditions is crucial for achieving high yields and purity.

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes or receptors involved in critical cellular functions. This interaction can lead to alterations in metabolic pathways that are vital for the growth and proliferation of pathogens or cancer cells.

Case Study 1: Anticancer Screening

A study focused on the synthesis of benzothiazole-piperazine hybrids assessed their anticancer potential against various cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, with structure-activity relationships established through in silico analysis correlating well with experimental data .

Case Study 2: Antibacterial Evaluation

Another investigation evaluated the antibacterial properties of newly synthesized benzothiazole derivatives. The study reported MIC values for different strains, highlighting the effectiveness of specific compounds against resistant bacterial strains . The results underscored the potential of these derivatives as therapeutic agents against infections caused by multidrug-resistant bacteria.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound is compared to two structurally related piperazin-2-one derivatives (Table 1):

Key Observations :

- Benzothiazole vs. Imidazopyridazine : The benzothiazole group in the target compound may offer distinct electronic properties compared to the imidazopyridazine in the PAR2 antagonist. The latter’s fused bicyclic system could enhance planar stacking interactions, while benzothiazole’s sulfur atom may influence redox properties or metal binding .

- In contrast, the target compound’s benzothiazole may prioritize aromatic interactions over lipophilicity .

- Piperazin-2-one Core: Both the target compound and the PAR2 antagonist share the 3,3-dimethylpiperazin-2-one scaffold, which restricts conformational flexibility, likely enhancing target selectivity compared to the more flexible quinoline derivative .

Biological Activity

Overview

4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound features a piperazine ring that enhances its stability and potential for further chemical modifications. The biological activity of this compound has been the subject of extensive research, particularly in the fields of medicinal chemistry and pharmacology.

Benzothiazole derivatives exhibit various biological effects through different mechanisms:

- Target Interactions : These compounds can interact with multiple biological targets, including enzymes and receptors, influencing biochemical pathways related to cell proliferation and apoptosis.

- DNA Binding : Some studies suggest that benzothiazole derivatives can bind to DNA, inhibiting DNA-dependent enzymes and affecting cellular processes such as replication and transcription .

- Transport and Distribution : Benzothiazole compounds may interact with transport proteins, affecting their distribution within biological systems.

Biological Activities

The biological activities associated with 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one include:

- Antitumor Activity : Research indicates that benzothiazole derivatives possess significant antitumor properties. For instance, compounds similar to 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one have shown effectiveness against various cancer cell lines, including lung cancer models .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies utilizing broth microdilution techniques have confirmed its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : This compound is being explored for its potential as an enzyme inhibitor in various biochemical pathways, which could lead to therapeutic applications in treating diseases like tuberculosis and other infections .

Case Studies

Several studies have highlighted the biological activity of benzothiazole derivatives:

- Antitumor Effects : A study evaluated the cytotoxicity of several benzothiazole derivatives on human lung cancer cell lines (A549 and HCC827). The results indicated that certain derivatives significantly inhibited cell proliferation with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay conditions (2D vs 3D) used .

- Antimicrobial Testing : In another study, various benzothiazole compounds were tested for their antibacterial activity. The results showed promising activity against E. coli and S. aureus, reinforcing the potential use of these compounds in developing new antimicrobial agents .

Comparative Analysis

A comparison of 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one with other related benzothiazole compounds reveals its unique profile:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one | High | Moderate | Yes |

| 2-Aminobenzothiazole | Moderate | High | No |

| Benzothiazole-2-thiol | High | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(1,3-benzothiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole core, followed by piperazine ring functionalization. Key steps include:

- Benzothiazole formation : Condensation of 2-aminothiophenol derivatives with carbonyl-containing precursors under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .

- Piperazine coupling : Reaction of the benzothiazole intermediate with 3,3-dimethylpiperazin-2-one via nucleophilic acyl substitution, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .

- Critical conditions : Temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the acylating agent to minimize byproducts.

Q. How is the compound characterized structurally, and what analytical techniques are most reliable for confirming purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks. Key signals include the benzothiazole aromatic protons (δ 7.5–8.5 ppm) and piperazine methyl groups (δ 1.2–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error .

- X-ray Diffraction (XRD) : For unambiguous structural confirmation, single-crystal XRD using SHELXL refinement is recommended. Note that twinning or disorder in crystals may require specialized refinement protocols .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for similar benzothiazole-piperazine hybrids) .

- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV at 254 nm. Benzothiazole derivatives are generally stable in neutral to mildly acidic conditions but may hydrolyze under strong alkaline conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- Use of SHELX Suite : For challenging datasets (e.g., twinned or low-resolution crystals), employ SHELXL’s twin refinement (TWIN/BASF commands) or restraints for disordered regions .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁/R₁ₐ values for consistency. Discordant data (e.g., R₁ > 5%) may indicate incorrect space group assignment .

Q. What strategies are effective for optimizing synthetic yield when scaling up the reaction?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems reduce side reactions in exothermic steps (e.g., benzothiazole cyclization) .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, acetonitrile may improve coupling efficiency compared to DMF .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the benzothiazole-piperazine scaffold?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) and piperazine (e.g., varying N-alkyl groups) to assess impact on target binding .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases or GPCRs). Validate with mutagenesis studies if protein targets are known .

Q. What experimental approaches are suitable for identifying metabolic pathways or degradation products of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for hydroxylation or demethylation products .

- Forced Degradation : Expose to oxidative (H₂O₂), photolytic (ICH Q1B guidelines), and thermal stress. Use HRMS and NMR to characterize degradation impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.